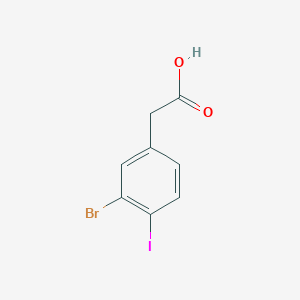

2-(3-Bromo-4-iodophenyl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromo-4-iodophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrIO2/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUOSGOOAZMZAOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)O)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformational Chemistry of 2 3 Bromo 4 Iodophenyl Acetic Acid

Reactions Involving the Aryl Halide Functionalities

The phenyl ring of 2-(3-Bromo-4-iodophenyl)acetic acid is adorned with two different halogen atoms, bromine and iodine, which impart a unique reactivity profile to the molecule. These sites are amenable to a variety of transformations, including nucleophilic and electrophilic substitutions, as well as metal-mediated coupling reactions.

Nucleophilic Aromatic Substitution Reactions at Bromine and Iodine Sites

Nucleophilic aromatic substitution (SNAAr) on aryl halides is a powerful tool for the introduction of a wide range of nucleophiles. nih.govlibretexts.org In the case of 2-(3-Bromo-4-iodophenyl)acetic acid, the presence of two different halogens offers the potential for selective substitution. Generally, the carbon-iodine bond is weaker than the carbon-bromine bond, suggesting that the iodine atom would be the more facile leaving group in a nucleophilic aromatic substitution reaction. The reaction proceeds through an addition-elimination mechanism, where a nucleophile adds to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the halide. libretexts.orgyoutube.com

The rate and regioselectivity of these reactions are highly dependent on the nature of the nucleophile, the reaction conditions, and the presence of activating or deactivating groups on the aromatic ring. The acetic acid side chain, being an electron-withdrawing group, can influence the reactivity of the ring towards nucleophilic attack.

Lithiation and Grignard Reactions for Further Functionalization

The aryl halides of 2-(3-Bromo-4-iodophenyl)acetic acid can be converted into organometallic reagents, such as organolithium or Grignard reagents, which are potent nucleophiles for the formation of new carbon-carbon and carbon-heteroatom bonds. Due to the greater reactivity of iodine compared to bromine in halogen-metal exchange, it is anticipated that lithiation or Grignard formation would occur selectively at the C-I bond. This would generate a reactive intermediate that can be quenched with various electrophiles to introduce a wide array of functional groups.

Metal-Mediated Coupling Reactions (e.g., C-C, C-N, C-O bond formations)

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, Buchwald-Hartwig, and Ullmann condensations, are powerful methods for forming new bonds to the aromatic ring. The differential reactivity of the C-I and C-Br bonds in 2-(3-Bromo-4-iodophenyl)acetic acid allows for selective and sequential coupling reactions. The C-I bond is generally more reactive in oxidative addition to a low-valent palladium catalyst, enabling the selective functionalization of the iodine-bearing carbon. This allows for a stepwise approach to synthesize complex molecules. For example, a Suzuki coupling could be performed selectively at the iodo position, followed by a subsequent coupling reaction at the bromo position under more forcing conditions.

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of 2-(3-Bromo-4-iodophenyl)acetic acid is a versatile handle for the synthesis of various derivatives.

Esterification and Amidation for Derivative Synthesis

The carboxylic acid can be readily converted into esters and amides through standard condensation reactions. Esterification can be achieved by reacting the acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (Fischer esterification). wikipedia.orgnih.gov Alternatively, the carboxylic acid can be activated with reagents like thionyl chloride or oxalyl chloride to form the corresponding acid chloride, which then reacts readily with alcohols or amines to yield esters or amides, respectively. Boric acid has also been shown to be an effective catalyst for the direct amidation of carboxylic acids. orgsyn.org These transformations are valuable for modifying the solubility and biological activity of the parent compound.

| Reaction Type | Reagents and Conditions | Product Type |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄), Heat | Ester |

| Amidation | Amine, Coupling Agent (e.g., DCC, EDC) or Acid Chloride | Amide |

| Amidation | Amine, Boric Acid Catalyst | Amide |

Reduction to Alcohols and Oxidation Reactions

The carboxylic acid group of 2-(3-bromo-4-iodophenyl)acetic acid is readily susceptible to reduction to its corresponding primary alcohol, 2-(3-bromo-4-iodophenyl)ethanol. This transformation is a fundamental reaction in organic synthesis, providing access to a different class of compounds with unique reactivity.

Reduction to Alcohols: The reduction of carboxylic acids requires strong reducing agents due to the low electrophilicity of the carboxyl carbon. Common reagents for this purpose include lithium aluminum hydride (LiAlH₄) and borane (B79455) (BH₃) complexes, such as BH₃-THF. organic-chemistry.org

Lithium Aluminum Hydride (LiAlH₄): This is a powerful and non-selective reducing agent capable of reducing the carboxylic acid to the primary alcohol. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction mixture and protonate the resulting alkoxide.

Borane (BH₃): Borane offers a more chemoselective alternative. It readily reduces carboxylic acids while being less reactive towards other functional groups that LiAlH₄ might affect. organic-chemistry.org The reaction proceeds through an acyloxyborane intermediate, which is subsequently hydrolyzed to yield the alcohol.

While the primary product is 2-(3-bromo-4-iodophenyl)ethanol, under certain reduction conditions, especially those involving catalytic hydrogenation at high pressure and temperature, the carbon-halogen bonds may undergo hydrogenolysis, leading to dehalogenated byproducts. However, hydride-based reductions are generally chemoselective for the carboxylic acid.

Oxidation Reactions: The acetic acid side chain of the molecule is already at a high oxidation state. Further oxidation would require cleavage of the carbon-carbon bond between the aromatic ring and the side chain, which is energetically unfavorable and requires harsh conditions. The phenyl ring itself could be subject to oxidative degradation under aggressive oxidizing agents (e.g., potassium permanganate (B83412) under forcing conditions), but such reactions are generally not synthetically useful as they lead to the destruction of the aromatic core. Therefore, synthetically relevant oxidation reactions on the intact 2-(3-bromo-4-iodophenyl)acetic acid are uncommon.

| Reaction Type | Reagent(s) | Product | Notes |

| Reduction | 1. LiAlH₄, THF2. H₂O | 2-(3-Bromo-4-iodophenyl)ethanol | Powerful, non-selective reduction. |

| Reduction | 1. BH₃-THF2. H₂O | 2-(3-Bromo-4-iodophenyl)ethanol | Chemoselective for the carboxylic acid. organic-chemistry.org |

Conversion to Acid Halides and Anhydrides

The carboxylic acid functional group can be readily converted into more reactive derivatives such as acid halides and anhydrides. These intermediates are pivotal for subsequent transformations like esterification, amidation, and Friedel-Crafts acylation.

Conversion to Acid Halides: The most common acid halides are acid chlorides, which are typically synthesized by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Thionyl Chloride (SOCl₂): Reaction with SOCl₂ produces the corresponding acyl chloride, 2-(3-bromo-4-iodophenyl)acetyl chloride, with gaseous byproducts (SO₂ and HCl) that are easily removed.

Oxalyl Chloride ((COCl)₂): This reagent, often used with a catalytic amount of dimethylformamide (DMF), provides a milder method for generating the acid chloride, which can be advantageous for sensitive substrates.

Conversion to Acid Anhydrides: Acid anhydrides can be formed through the dehydration of two carboxylic acid molecules. For a symmetrical anhydride (B1165640) like bis(2-(3-bromo-4-iodophenyl)acetic) anhydride, this can be achieved by heating with a strong dehydrating agent such as phosphorus pentoxide (P₂O₅). A more common laboratory method involves reacting the carboxylic acid with a pre-formed acid chloride or by using a reagent like acetic anhydride in an exchange reaction. wikipedia.org The reaction of 2-(3-bromo-4-iodophenyl)acetic acid with acetic anhydride can lead to the formation of a mixed anhydride or, under forcing conditions, the symmetrical anhydride. wikipedia.org

| Derivative | Reagent(s) | Product |

| Acid Chloride | SOCl₂ or (COCl)₂ | 2-(3-Bromo-4-iodophenyl)acetyl chloride |

| Acid Anhydride | Acetic Anhydride or P₂O₅ | Bis(2-(3-bromo-4-iodophenyl)acetic) anhydride |

Reactivity of the Methylene (B1212753) Bridge

The methylene (-CH₂-) group situated between the aromatic ring and the carbonyl group is activated by both moieties, making it a site for various chemical reactions.

Alpha-Halogenation and Subsequent Transformations

The protons on the carbon alpha to the carbonyl group (α-protons) are acidic and can be substituted with halogens. This reaction, known as α-halogenation, proceeds via an enol or enolate intermediate. libretexts.orglibretexts.org

For carboxylic acids, a classic method for α-bromination is the Hell-Volhard-Zelinsky (HVZ) reaction . This involves treating the carboxylic acid with bromine (Br₂) in the presence of a catalytic amount of phosphorus tribromide (PBr₃). The reaction mechanism involves the in-situ formation of an acyl bromide, which then enolizes and reacts with bromine at the α-position. The resulting α-bromo acyl bromide is then hydrolyzed during workup to yield the α-bromo carboxylic acid.

Applying this to 2-(3-bromo-4-iodophenyl)acetic acid would yield 2-bromo-2-(3-bromo-4-iodophenyl)acetic acid . google.com This α-halo acid is a versatile intermediate. For example, it can undergo nucleophilic substitution to introduce other functional groups (e.g., -OH, -NH₂, -CN) at the alpha position or be subjected to elimination reactions to form an α,β-unsaturated acid.

| Reaction | Reagents | Intermediate | Final Product |

| α-Bromination (HVZ) | 1. Br₂, PBr₃ (cat.)2. H₂O | 2-Bromo-2-(3-bromo-4-iodophenyl)acetyl bromide | 2-Bromo-2-(3-bromo-4-iodophenyl)acetic acid |

Carbonyl-Derived Reactions

The reactivity of the methylene bridge is significantly influenced by the state of the carbonyl group. While direct deprotonation of a carboxylic acid's α-proton is difficult due to the more acidic carboxylic proton, conversion to an ester (e.g., methyl 2-(3-bromo-4-iodophenyl)acetate) greatly facilitates this.

Once converted to an ester, the α-protons can be removed by a suitable non-nucleophilic strong base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH), to form an enolate. This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions:

Alkylation: The enolate can be alkylated by reacting it with alkyl halides.

Condensation Reactions: It can undergo condensation reactions with aldehydes or ketones (Aldol-type reactions) or with other esters (Claisen condensation).

These reactions provide a powerful pathway to elaborate the side chain of 2-(3-bromo-4-iodophenyl)acetic acid, introducing complexity and building larger molecular frameworks.

Exploration of Intramolecular Cyclization and Rearrangement Pathways

The specific substitution pattern of 2-(3-bromo-4-iodophenyl)acetic acid, with halogens ortho to each other and an acetic acid side chain, presents opportunities for intramolecular reactions to form new ring systems.

Intramolecular Cyclization: Intramolecular cyclization can be promoted under various conditions, often involving the formation of a reactive intermediate that attacks another part of the same molecule.

Friedel-Crafts Type Cyclization: Conversion of the carboxylic acid to its more reactive acid chloride derivative, 2-(3-bromo-4-iodophenyl)acetyl chloride, could enable an intramolecular Friedel-Crafts acylation. However, the di-halogenated ring is strongly deactivated, making this cyclization challenging and likely requiring a potent Lewis acid catalyst. The cyclization would lead to the formation of a six-membered ring, yielding a di-halo-substituted indanone derivative.

Metal-Catalyzed Cyclization: Modern cross-coupling methodologies could be employed. For instance, palladium-catalyzed reactions could potentially form a new ring. If the methylene bridge is deprotonated to form an enolate, this nucleophile could potentially displace one of the adjacent halogens (particularly the more reactive iodine) in an intramolecular fashion to form a five-membered ring system. Such reactions are highly dependent on the specific catalyst and reaction conditions. rsc.org

Radical Cyclization: Radical-initiated cyclizations could also be envisioned, where a radical generated on the side chain attacks the aromatic ring.

Rearrangement Pathways: While specific rearrangement reactions for 2-(3-bromo-4-iodophenyl)acetic acid are not widely documented, general organic rearrangements could be applicable to its derivatives. For instance, if the corresponding α-hydroxy acid is synthesized, it could potentially undergo rearrangements under acidic conditions. wiley-vch.de Similarly, derivatives could be designed to undergo classic named rearrangements like the Beckmann or Baeyer-Villiger rearrangements if appropriate functional groups are installed. wiley-vch.de The complexity of the starting material, however, suggests that such reactions might be accompanied by side reactions involving the halogen atoms.

Advanced Spectroscopic and Structural Characterization of 2 3 Bromo 4 Iodophenyl Acetic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of 2-(3-Bromo-4-iodophenyl)acetic acid is anticipated to exhibit distinct signals corresponding to the aromatic protons and the methylene (B1212753) protons of the acetic acid side chain. The chemical shifts are influenced by the electronic effects of the bromine and iodine substituents on the phenyl ring.

The aromatic region is expected to show a complex splitting pattern due to the three adjacent protons on the substituted ring. The proton at the C2 position, being ortho to the bromine atom, would likely appear as a doublet. The proton at C5, situated between the iodine and the acetic acid group, would be a doublet of doublets, and the proton at C6 would also be a doublet.

The methylene protons of the acetic acid group (-CH₂COOH) would appear as a singlet, as there are no adjacent protons to cause spin-spin splitting. The acidic proton of the carboxylic acid group (-COOH) would also present as a singlet, typically with a broad appearance and a chemical shift that can vary depending on the solvent and concentration.

Predicted ¹H NMR Data for 2-(3-Bromo-4-iodophenyl)acetic acid

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-2 | 7.60 - 7.80 | d | ~2.0 |

| H-5 | 7.20 - 7.40 | dd | ~8.0, 2.0 |

| H-6 | 7.85 - 8.05 | d | ~8.0 |

| -CH₂- | 3.60 - 3.80 | s | - |

| -COOH | 10.0 - 12.0 | s (broad) | - |

Note: These are predicted values based on analogous compounds and are typically recorded in a solvent like CDCl₃ or DMSO-d₆. The exact chemical shifts and coupling constants can vary.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 2-(3-Bromo-4-iodophenyl)acetic acid, eight distinct signals are expected, corresponding to the six carbons of the phenyl ring, the methylene carbon, and the carbonyl carbon of the carboxylic acid.

The positions of the carbon signals are influenced by the electronegativity of the substituents. The carbons directly bonded to the halogens (C3 and C4) will have their chemical shifts significantly affected. The carbonyl carbon of the carboxylic acid will appear at the most downfield region of the spectrum.

Predicted ¹³C NMR Data for 2-(3-Bromo-4-iodophenyl)acetic acid

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O | 170 - 175 |

| C-1 | 135 - 140 |

| C-2 | 130 - 135 |

| C-3 | 120 - 125 |

| C-4 | 95 - 100 |

| C-5 | 138 - 142 |

| C-6 | 130 - 135 |

| -CH₂- | 38 - 42 |

Note: These are predicted values and can vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Elucidation

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For 2-(3-Bromo-4-iodophenyl)acetic acid, COSY would show correlations between the adjacent aromatic protons (H-5 with H-6 and H-2).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the directly attached carbon signals. It would be used to definitively assign the carbon signals for C-2, C-5, C-6, and the methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the quaternary carbons and confirming the substitution pattern. For example, correlations would be expected from the methylene protons to C-1, C-2, C-6, and the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. It can be used to confirm the substitution pattern by observing through-space interactions between, for example, the methylene protons and the proton at C-6.

Solid-State NMR Spectroscopic Investigations

Solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics of molecules in the solid phase. For 2-(3-Bromo-4-iodophenyl)acetic acid, ssNMR could be used to study polymorphism, which is the ability of a compound to exist in different crystal forms. Different polymorphs can have distinct ¹³C chemical shifts and relaxation times, which can be detected by ssNMR. Furthermore, ssNMR can provide insights into intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups in the crystal lattice.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. nih.govmdpi.com

The FTIR and Raman spectra of 2-(3-Bromo-4-iodophenyl)acetic acid are expected to show characteristic bands for the carboxylic acid and the substituted benzene (B151609) ring.

Carboxylic Acid Group: A broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹ in the IR spectrum, which is characteristic of the hydrogen-bonded carboxylic acid dimer. The C=O stretching vibration of the carbonyl group will give a strong absorption band around 1700 cm⁻¹. The C-O stretching and O-H bending vibrations would also be observable.

Aromatic Ring: The C-H stretching vibrations of the aromatic protons will appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring typically give rise to a series of bands in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene ring will influence the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region.

Halogen-Carbon Bonds: The C-Br and C-I stretching vibrations are expected to appear in the far-infrared region, typically below 700 cm⁻¹.

Predicted Vibrational Spectroscopy Data for 2-(3-Bromo-4-iodophenyl)acetic acid

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Carboxylic Acid | O-H stretch (dimer) | 2500-3300 | Broad, Strong | Weak |

| Aromatic C-H | C-H stretch | 3000-3100 | Medium | Strong |

| Carboxylic Acid | C=O stretch | 1680-1720 | Strong | Medium |

| Aromatic C=C | C=C stretch | 1450-1600 | Medium-Strong | Strong |

| Methylene C-H | C-H bend | 1400-1450 | Medium | Medium |

| Carboxylic Acid | C-O stretch | 1210-1320 | Strong | Weak |

| Carboxylic Acid | O-H bend | 920-950 | Medium, Broad | Weak |

| Aromatic C-H | C-H out-of-plane bend | 750-900 | Strong | Weak |

| Carbon-Bromine | C-Br stretch | 500-600 | Medium | Strong |

| Carbon-Iodine | C-I stretch | 480-550 | Medium | Strong |

Note: These are predicted values. The exact wavenumbers and intensities can be influenced by the physical state of the sample (solid or solution) and intermolecular interactions.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the analysis of 2-(3-Bromo-4-iodophenyl)acetic acid, the FTIR spectrum is expected to exhibit several characteristic absorption bands. The most prominent of these would be the carbonyl (C=O) stretching vibration of the carboxylic acid group, typically appearing in the region of 1700-1725 cm⁻¹. The presence of intermolecular hydrogen bonding in the solid state can broaden this peak and shift it to a lower wavenumber.

Another key feature is the broad O-H stretching band of the carboxylic acid, which is expected to appear in the range of 2500-3300 cm⁻¹. The C-O stretching vibration of the carboxylic acid group would likely be observed between 1210 and 1320 cm⁻¹.

The aromatic nature of the phenyl ring will give rise to several peaks. The C-H stretching vibrations of the aromatic ring are anticipated just above 3000 cm⁻¹, while the C=C stretching vibrations within the ring are expected in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene ring (1,2,4-trisubstituted) will influence the pattern of overtone and combination bands in the 1600-2000 cm⁻¹ region, which can be complex.

Finally, the carbon-halogen bonds will also produce characteristic absorptions. The C-Br stretching vibration is typically found in the 500-600 cm⁻¹ range, while the C-I stretching vibration appears at even lower wavenumbers, generally between 485 and 600 cm⁻¹.

Interactive Data Table: Expected FTIR Peaks for 2-(3-Bromo-4-iodophenyl)acetic acid

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500-3300 | Broad, Strong |

| Aromatic Ring | C-H Stretch | >3000 | Medium |

| Carboxylic Acid | C=O Stretch | 1700-1725 | Strong |

| Aromatic Ring | C=C Stretch | 1450-1600 | Medium-Strong |

| Carboxylic Acid | C-O Stretch | 1210-1320 | Medium |

| Carbon-Halogen | C-Br Stretch | 500-600 | Medium |

| Carbon-Halogen | C-I Stretch | 485-600 | Medium |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. For 2-(3-Bromo-4-iodophenyl)acetic acid, the C=C stretching vibrations of the aromatic ring are expected to produce strong Raman signals in the 1550-1610 cm⁻¹ region. The symmetric "breathing" mode of the phenyl ring, which involves the entire ring expanding and contracting, would also be a prominent feature, typically observed around 1000 cm⁻¹.

The carbon-halogen bonds are also expected to be Raman active. The C-Br and C-I stretching vibrations would appear in the lower frequency region of the spectrum, providing clear indications of the halogen substituents. The methylene (-CH₂-) group's symmetric and asymmetric stretching vibrations would be visible in the 2850-2960 cm⁻¹ range. While the carbonyl (C=O) stretch is also Raman active, it is often weaker than in the FTIR spectrum.

Interactive Data Table: Expected Raman Shifts for 2-(3-Bromo-4-iodophenyl)acetic acid

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Aromatic Ring | C-H Stretch | 3050-3100 | Medium |

| Methylene | C-H Stretch | 2850-2960 | Medium |

| Carboxylic Acid | C=O Stretch | 1640-1680 | Medium-Weak |

| Aromatic Ring | C=C Stretch | 1550-1610 | Strong |

| Aromatic Ring | Ring Breathing | ~1000 | Strong |

| Carbon-Halogen | C-Br Stretch | 500-600 | Strong |

| Carbon-Halogen | C-I Stretch | 485-600 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique, ideal for analyzing polar molecules like carboxylic acids. In the negative ion mode, 2-(3-Bromo-4-iodophenyl)acetic acid is expected to readily deprotonate, yielding a prominent [M-H]⁻ ion. Given the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), the molecular ion peak will appear as a characteristic doublet with equal intensity, separated by 2 Da.

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, 2-(3-Bromo-4-iodophenyl)acetic acid would typically be derivatized, for instance, by esterification (e.g., to its methyl ester) to increase its volatility. In electron ionization (EI) mode, the derivatized compound would undergo fragmentation. The molecular ion peak would be observed, again showing the characteristic isotopic pattern of bromine. Common fragmentation pathways would include the loss of the ester group (e.g., -OCH₃ or -COOCH₃) and cleavage of the bond between the phenyl ring and the acetic acid side chain, leading to a fragment corresponding to the substituted benzyl (B1604629) cation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecule and its fragments. For 2-(3-Bromo-4-iodophenyl)acetic acid (C₈H₆BrIO₂), the exact mass of the [M-H]⁻ ion can be calculated and compared with the experimentally determined value to confirm the molecular formula with high confidence.

Interactive Data Table: Expected Mass Spectrometry Data for 2-(3-Bromo-4-iodophenyl)acetic acid

| Technique | Ionization Mode | Expected Ion | m/z (approximate) | Key Observations |

| ESI-MS | Negative | [M-H]⁻ | 339/341 | Isotopic doublet for Bromine |

| GC-MS (as methyl ester) | EI | [M]⁺ | 354/356 | Isotopic doublet for Bromine |

| GC-MS (as methyl ester) | EI | [M-OCH₃]⁺ | 323/325 | Fragmentation ion |

| GC-MS (as methyl ester) | EI | [M-COOCH₃]⁺ | 295/297 | Fragmentation ion |

| HRMS | ESI Negative | [M-H]⁻ | 339.8596 | Confirms elemental composition C₈H₅BrIO₂⁻ |

X-ray Diffraction (XRD) Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal of 2-(3-Bromo-4-iodophenyl)acetic acid would provide definitive information about its three-dimensional structure in the solid state. The analysis would reveal precise bond lengths, bond angles, and torsion angles. A key feature of the crystal structure of carboxylic acids is the formation of hydrogen-bonded dimers, where two molecules are held together by hydrogen bonds between their carboxyl groups. It is highly probable that 2-(3-Bromo-4-iodophenyl)acetic acid would also exhibit this dimeric structure.

Interactive Data Table: Expected X-ray Diffraction Findings for 2-(3-Bromo-4-iodophenyl)acetic acid

| Structural Parameter | Expected Observation |

| Crystal System | Monoclinic or Orthorhombic (common for such molecules) |

| Unit Cell Contents | Multiple molecules per unit cell |

| Key Intermolecular Interaction | Hydrogen-bonded carboxylic acid dimers |

| Other Interactions | Halogen bonding (C-Br···O, C-I···O), π-π stacking |

| Conformation | Tilted orientation of the acetic acid group relative to the phenyl ring |

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic methods are essential for separating, identifying, and quantifying the components of a mixture, making them indispensable for assessing the purity of 2-(3-Bromo-4-iodophenyl)acetic acid and analyzing its derivatives.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like aromatic carboxylic acids. For 2-(3-Bromo-4-iodophenyl)acetic acid, a reversed-phase HPLC method would be the most common approach.

In a typical setup, a C18 or C8 stationary phase would be used with a mobile phase consisting of a mixture of an aqueous buffer (often containing an acid like phosphoric acid or formic acid to suppress ionization of the carboxylic acid) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). sielc.comhelixchrom.com Detection is commonly achieved using a UV detector, as the phenyl ring provides strong chromophores.

The development of an HPLC method for 2-(3-Bromo-4-iodophenyl)acetic acid would involve optimizing parameters such as mobile phase composition, pH, and flow rate to achieve good resolution between the main compound and any potential impurities, such as isomers or starting materials. Methods have been developed for the analysis of various aromatic carboxylic acids, demonstrating the feasibility of separating closely related compounds. helixchrom.comresearchgate.net

Table 2: Typical HPLC Parameters for Aromatic Carboxylic Acid Analysis

| Parameter | Typical Condition |

| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile/Water with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | Ambient or controlled (e.g., 30 °C) |

This table provides a representative set of starting conditions for the HPLC analysis of a compound like 2-(3-Bromo-4-iodophenyl)acetic acid, based on established methods for similar analytes.

Ultra-Performance Liquid Chromatography (UPLC) is an evolution of HPLC that utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC.

A UPLC method for 2-(3-Bromo-4-iodophenyl)acetic acid would offer a more efficient way to assess purity and resolve complex mixtures of related derivatives. The principles of method development are similar to HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particle columns. UPLC is often coupled with mass spectrometry (UPLC-MS) for definitive peak identification and structural elucidation of impurities. The separation of aliphatic and aromatic carboxylic acids has been successfully demonstrated using UPLC, highlighting its superior performance over conventional HPLC. nih.gov

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For carboxylic acids like 2-(3-Bromo-4-iodophenyl)acetic acid, which have low volatility due to their polarity and ability to form hydrogen bonds, derivatization is typically required to convert them into more volatile forms. tcichemicals.com

Common derivatization reagents for carboxylic acids include silylating agents (e.g., BSTFA) to form trimethylsilyl (B98337) esters, or diazomethane (B1218177) to form methyl esters. tcichemicals.com Once derivatized, the compound can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for identification. The mass spectrum of the derivatized compound provides a fragmentation pattern that can be used to confirm its structure and identify unknown impurities. nih.govresearchgate.net

The analysis of halogenated aromatic compounds by GC-MS is a well-established field, and specific detectors like the electron capture detector (ECD) can be highly sensitive to halogenated molecules. nih.gov

Computational Chemistry and Theoretical Investigations of 2 3 Bromo 4 Iodophenyl Acetic Acid

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed in chemistry and materials science to predict molecular properties with high accuracy. For "2-(3-bromo-4-iodophenyl)acetic acid," DFT calculations can reveal intricate details about its geometry, electronic landscape, and spectroscopic signatures. These calculations are typically performed using a functional, such as B3LYP, and a suitable basis set.

Geometry Optimization and Conformational Energy Landscape Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For "2-(3-Bromo-4-iodophenyl)acetic acid," this process involves systematically adjusting the atomic coordinates to find the lowest energy conformation.

The presence of the flexible acetic acid side chain introduces several possible conformations, primarily defined by the dihedral angle between the phenyl ring and the carboxyl group. A conformational energy landscape analysis can be performed by systematically rotating this bond and calculating the energy at each step. This analysis helps identify the global minimum energy conformer as well as other local minima and the energy barriers between them. Such studies can indicate the most likely shapes the molecule will adopt in different environments.

Table 1: Predicted Optimized Geometrical Parameters for the Global Minimum Conformer of 2-(3-Bromo-4-iodophenyl)acetic acid

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Br | 1.91 Å |

| C-I | 2.12 Å | |

| C-C (ring) | 1.39 - 1.41 Å | |

| C-C (acetic) | 1.52 Å | |

| C=O | 1.21 Å | |

| C-O | 1.35 Å | |

| Bond Angle | C-C-Br | 120.5° |

| C-C-I | 119.8° | |

| C-C-C (ring) | 118.5 - 121.0° | |

| C-C-COOH | 112.0° | |

| Dihedral Angle | Phenyl-COOH | ~80° |

Electronic Structure and Bonding Analysis (HOMO-LUMO, Charge Distribution, Molecular Orbitals)

The electronic properties of "2-(3-Bromo-4-iodophenyl)acetic acid" are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

A Mulliken charge analysis can be performed to determine the distribution of electron density among the atoms in the molecule. This reveals the partial positive and negative charges on each atom, identifying electrophilic and nucleophilic centers. The analysis of molecular orbitals provides a visual representation of the electron density distribution in different energy states.

Table 2: Predicted Electronic Properties of 2-(3-Bromo-4-iodophenyl)acetic acid

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.5 D |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. It plots the electrostatic potential on the electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For "2-(3-Bromo-4-iodophenyl)acetic acid," the MEP map would likely show a high negative potential around the oxygen atoms of the carboxylic acid group, making them sites for electrophilic interaction. The hydrogen atom of the hydroxyl group would exhibit a positive potential, indicating its acidic nature. The regions around the bromine and iodine atoms would also show specific electrostatic potentials influenced by their electronegativity and polarizability.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

DFT calculations can predict spectroscopic data, which is invaluable for the identification and characterization of the compound.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted to NMR chemical shifts (¹H and ¹³C). These predicted shifts can be compared with experimental data to confirm the molecular structure.

IR Frequencies: The vibrational frequencies of the molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These frequencies correspond to the peaks in an infrared (IR) spectrum. The calculated frequencies are often scaled to correct for anharmonicity and other systematic errors in the computational method.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 2-(3-Bromo-4-iodophenyl)acetic acid

| Atom | Predicted Chemical Shift (ppm) |

| ¹H (COOH) | 11.0 - 12.0 |

| ¹H (CH₂) | 3.7 |

| ¹H (Aromatic) | 7.2 - 7.9 |

| ¹³C (C=O) | 175.0 |

| ¹³C (CH₂) | 40.0 |

| ¹³C (Aromatic) | 120.0 - 140.0 |

Table 4: Predicted Major IR Vibrational Frequencies (cm⁻¹) for 2-(3-Bromo-4-iodophenyl)acetic acid

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H stretch (in dimer) | 2900 - 3300 (broad) |

| C-H stretch (aromatic) | 3050 - 3100 |

| C-H stretch (aliphatic) | 2850 - 2950 |

| C=O stretch | 1710 |

| C-C stretch (aromatic) | 1450 - 1600 |

| C-Br stretch | 550 - 650 |

| C-I stretch | 480 - 580 |

Bond Dissociation Energy (BDE) Calculations

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. Calculating the BDE for various bonds in "2-(3-Bromo-4-iodophenyl)acetic acid" can provide insights into its thermal stability and potential degradation pathways. The C-Br and C-I bonds are of particular interest due to the presence of the halogen atoms. The BDE is calculated as the difference in energy between the optimized molecule and the two resulting radicals after bond cleavage.

Table 5: Predicted Bond Dissociation Energies (BDE) for Selected Bonds in 2-(3-Bromo-4-iodophenyl)acetic acid

| Bond | Predicted BDE (kcal/mol) |

| C-I | 65 - 70 |

| C-Br | 75 - 80 |

| C-C (side chain) | 85 - 90 |

| O-H | 105 - 110 |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can explore conformational changes, solvent effects, and intermolecular interactions.

For "2-(3-Bromo-4-iodophenyl)acetic acid," an MD simulation could be performed in a solvent, such as water or dimethyl sulfoxide, to study its behavior in solution. This can reveal how the molecule interacts with solvent molecules, its solvation structure, and its dynamic conformational preferences. For instance, MD simulations can show the formation and breaking of hydrogen bonds between the carboxylic acid group and water molecules. This provides a more realistic understanding of the molecule's properties in a condensed phase compared to the gas-phase DFT calculations. The simulations can also be used to study the aggregation behavior of the molecule, such as the formation of dimers through hydrogen bonding between the carboxylic acid groups. nih.gov

Conformational Dynamics and Flexibility in Solution

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility. For 2-(3-bromo-4-iodophenyl)acetic acid, the primary source of conformational freedom lies in the rotation around the Cα-C1 bond, which connects the acetic acid side chain to the phenyl ring.

Theoretical studies on phenylacetic acid and its halogenated analogs have shown that the conformational preference is largely governed by hyperconjugative effects. nih.gov The most stable conformations arise from a balance of steric and electronic interactions. In the case of 2-(3-bromo-4-iodophenyl)acetic acid, the bulky bromine and iodine atoms at positions 3 and 4 of the phenyl ring, respectively, will significantly influence the rotational barrier and the preferred dihedral angle.

A study on ortho-halogenated phenylacetic acids indicated that the nature of the substituent in the ortho position does not have a significant influence on the conformational equilibrium. nih.gov While the bromo substituent in 2-(3-bromo-4-iodophenyl)acetic acid is in the meta position relative to the acetic acid group, this finding suggests that the fundamental conformational preferences of the acetic acid side chain relative to the ring might be preserved. It is expected that the molecule will adopt a non-planar conformation where the carboxylic acid group is oriented away from the plane of the phenyl ring to minimize steric hindrance with the ring hydrogens.

The flexibility in solution is a dynamic process. The energy barrier for rotation around the Cα-C1 bond is likely to be low enough to allow for rapid interconversion between different conformational states at room temperature. The presence of different conformers in solution can be crucial for its interaction with biological targets, as one specific conformation might be responsible for its activity.

Table 1: Predicted Conformational Data for Phenylacetic Acid Analogs

| Compound | Method | Key Dihedral Angle (C2-C1-Cα-C=O) | Energy Difference (kcal/mol) |

| Phenylacetic Acid | DFT/B3LYP | ~60° | 0 (most stable) |

| Phenylacetic Acid | DFT/B3LYP | ~120° | > 1 |

| o-Fluorophenylacetic Acid | DFT/B3LYP | ~70° | 0 (most stable) |

| o-Chlorophenylacetic Acid | DFT/B3LYP | ~75° | 0 (most stable) |

Note: This table is illustrative and based on data for related compounds. Specific computational studies on 2-(3-bromo-4-iodophenyl)acetic acid are needed for precise values.

Intermolecular Interactions and Solvent Effects

The behavior of 2-(3-bromo-4-iodophenyl)acetic acid in a condensed phase is dictated by a variety of intermolecular interactions. These include hydrogen bonding, dipole-dipole interactions, and halogen bonding. The carboxylic acid moiety is a potent hydrogen bond donor and acceptor, leading to the formation of dimeric structures in the solid state and strong interactions with protic solvents.

Solvent effects can significantly modulate the conformational equilibrium and reactivity of the molecule. In polar solvents, the solvent molecules can stabilize the more polar conformers of 2-(3-bromo-4-iodophenyl)acetic acid. The use of implicit and explicit solvent models in computational simulations can help to quantify these effects. For instance, the Polarizable Continuum Model (PCM) can be employed to understand the influence of the bulk solvent environment on the electronic structure and geometry of the molecule.

Furthermore, the bromine and iodine substituents introduce the possibility of halogen bonding. Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. The iodine atom, being more polarizable than bromine, is expected to be a stronger halogen bond donor. These interactions can play a crucial role in the binding of the molecule to biological macromolecules, such as enzymes or receptors.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Insights

For a series of phenylacetic acid derivatives, a QSAR model would typically involve the calculation of various molecular descriptors. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

A hypothetical QSAR study on a series of halogenated phenylacetic acids might reveal that:

Hydrophobicity (logP): The presence of bromine and iodine atoms significantly increases the lipophilicity of the molecule, which could enhance its ability to cross biological membranes.

Electronic Effects: The electron-withdrawing nature of the halogens can influence the pKa of the carboxylic acid group, affecting its ionization state at physiological pH.

Steric Factors: The size and position of the halogen substituents can be critical for fitting into a specific binding pocket of a biological target.

By developing a statistically robust QSAR model, it would be possible to predict the activity of novel, unsynthesized analogs of 2-(3-bromo-4-iodophenyl)acetic acid, thereby guiding the design of more potent and selective compounds.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is an invaluable tool for elucidating reaction mechanisms and characterizing the transition states of chemical reactions. For 2-(3-bromo-4-iodophenyl)acetic acid, several reactions can be envisaged, and their mechanisms can be studied computationally.

One such reaction is the esterification with an alcohol, a fundamental reaction of carboxylic acids. chegg.com Theoretical calculations can model the reaction pathway, including the formation of the tetrahedral intermediate and the subsequent elimination of water. The activation energies for each step can be calculated, providing insights into the reaction kinetics.

Another relevant reaction is the Schmidt reaction , where a carboxylic acid reacts with hydrazoic acid in the presence of a strong acid to yield an amine, with the loss of carbon dioxide. rsc.org For phenylacetic acids, this reaction can sometimes lead to anomalous products through side reactions like sulfonation or ring amination. rsc.org Computational studies can help to map out the potential energy surface for these competing pathways and predict the likely product distribution under different reaction conditions.

The oxidation of the acetic acid side chain is also a possible transformation. A kinetic study on the oxidation of phenylacetic acid by N-chlorobenzimidazole has been reported, suggesting a mechanism involving the formation of a complex between the substrate and the oxidant. jetir.org Computational modeling could be used to investigate the structure of this complex and the subsequent steps leading to the oxidation products.

For any of these reactions, transition state theory can be applied in conjunction with computational chemistry to calculate reaction rates. The geometry of the transition state, a first-order saddle point on the potential energy surface, can be located, and its vibrational frequencies can be calculated to confirm its nature and to determine the zero-point vibrational energy.

Table 2: Computationally Investigated Reaction Types for Phenylacetic Acid Derivatives

| Reaction Type | Key Intermediates/Transition States | Computational Insights |

| Esterification | Tetrahedral Intermediate | Activation energies, reaction kinetics |

| Schmidt Reaction | Acylium ion, isocyanate | Competing reaction pathways, product prediction |

| Oxidation | Substrate-oxidant complex | Structure of intermediates, mechanistic steps |

Applications in Advanced Chemical Synthesis and Materials Science

A Versatile Building Block in Complex Organic Synthesis

The dihalogenated nature of 2-(3-Bromo-4-iodophenyl)acetic acid provides chemists with a powerful tool for the construction of intricate molecular architectures. The differential reactivity of the carbon-bromine and carbon-iodine bonds allows for selective transformations, enabling the sequential introduction of various functional groups.

Precursor for Pharmacologically Relevant Scaffolds

While direct, published research specifically detailing the use of 2-(3-Bromo-4-iodophenyl)acetic acid in the synthesis of pharmacologically relevant scaffolds is limited, its structural motifs are present in various bioactive molecules. The phenylacetic acid core is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs). The bromo-iodo substitution pattern offers a platform for diversification through cross-coupling reactions, a cornerstone of modern drug discovery.

For instance, similar structures are employed in the synthesis of kinase inhibitors, which are crucial in cancer therapy. The general strategy often involves the use of a halogenated phenylacetic acid derivative as a key intermediate to build up the core structure of the inhibitor through sequential palladium-catalyzed cross-coupling reactions. The bromine and iodine atoms can be selectively functionalized to introduce different aryl or alkyl groups, which can modulate the inhibitor's potency and selectivity.

Synthesis of Natural Product Analogs and Derivatives

The unique substitution pattern of 2-(3-Bromo-4-iodophenyl)acetic acid makes it an attractive starting material for the synthesis of analogs and derivatives of natural products. Many natural products possess complex halogenation patterns that are challenging to replicate synthetically. The presence of both bromine and iodine allows for a stepwise approach to introduce complexity and mimic or enhance the biological activity of the parent natural product.

Although specific examples utilizing 2-(3-Bromo-4-iodophenyl)acetic acid are not prominently featured in the current literature, the principles of its application can be inferred from the synthesis of related halogenated compounds. The ability to perform selective cross-coupling reactions at the bromine and iodine positions would enable the construction of a wide array of derivatives, which could be screened for improved biological properties.

Integration into Polymer Systems and Advanced Materials

The functional groups present in 2-(3-Bromo-4-iodophenyl)acetic acid make it a candidate for incorporation into polymeric materials, imparting specific properties for applications in electronics and coatings.

Functionalization of Polymer Matrices

The carboxylic acid group of 2-(3-Bromo-4-iodophenyl)acetic acid can be used to anchor the molecule onto polymer backbones through ester or amide linkages. The pendant phenyl group with its halogen substituents can then be further modified to tune the properties of the polymer. This "post-functionalization" approach allows for the creation of a library of materials with varied characteristics from a single parent polymer.

Development of Materials for Electronics and Coatings

In the field of organic electronics, halogenated aromatic compounds are often used to modify the electronic properties of materials. The introduction of bromine and iodine atoms can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of a conjugated polymer, which is critical for its performance in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Ligand Design for Catalytic Systems

The structure of 2-(3-Bromo-4-iodophenyl)acetic acid lends itself to the design of novel ligands for transition metal catalysis. The phenylacetic acid moiety can be transformed into various coordinating groups, while the halogen atoms provide sites for further elaboration.

The development of new ligands is crucial for advancing catalytic processes, such as cross-coupling reactions, which are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The ability to tune the steric and electronic properties of a ligand by modifying its substituents is key to optimizing catalyst performance.

Although no specific ligands derived from 2-(3-Bromo-4-iodophenyl)acetic acid are currently documented in the literature, its potential as a precursor is evident. For example, the carboxylic acid could be converted to an amide or ester bearing a coordinating group, and the halogen atoms could be replaced with phosphine (B1218219) or other donor groups through appropriate synthetic methodologies. This would lead to the creation of novel ligand architectures with potentially unique catalytic properties.

Biological and Medicinal Chemistry Research Applications

Target-Specific Ligand Design and Synthesis

The unique substitution pattern of 2-(3-bromo-4-iodophenyl)acetic acid offers medicinal chemists a versatile starting point for the synthesis of target-specific ligands. The presence of bromo and iodo groups allows for a range of chemical modifications and serves as a handle for structure-activity relationship (SAR) studies.

Investigation of Interactions with Biological Targets (e.g., serotonin (B10506) transporter, dopamine (B1211576) receptors)

While direct studies on the interaction of 2-(3-bromo-4-iodophenyl)acetic acid with the serotonin transporter (SERT) or dopamine receptors are not extensively documented in publicly available literature, its structural motifs are present in compounds known to target these systems. For instance, derivatives of phenylacetic acid are known to interact with various receptors and transporters in the central nervous system. The bromo and iodo substituents can influence the electronic properties and lipophilicity of the molecule, which are critical for binding to the active sites of proteins like SERT and dopamine receptors.

The development of selective ligands for these targets is crucial for the treatment of neuropsychiatric disorders. For example, selective serotonin reuptake inhibitors (SSRIs) are a major class of antidepressants that target SERT. acs.org The core phenylacetic acid structure can be modified to create analogues with high affinity and selectivity for these transporters.

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

The halogen atoms on the phenyl ring of 2-(3-bromo-4-iodophenyl)acetic acid are particularly useful for establishing structure-activity relationships. By systematically replacing the bromine or iodine with other functional groups, researchers can probe the binding pocket of a biological target and optimize ligand affinity and selectivity.

Key aspects of SAR studies involving this scaffold would include:

Halogen Bonding: The iodine atom is a strong halogen bond donor, which can lead to specific interactions with electron-donating residues in a protein's active site, thereby enhancing binding affinity.

Metabolic Stability: Halogenation can influence the metabolic stability of a drug candidate by blocking sites of metabolism.

An example of how substitutions on a phenyl ring can dramatically affect potency can be seen in studies of other bioactive molecules, where the position of a fluorine atom led to a 1000-fold difference in potency between regioisomers. nih.gov This highlights the importance of the precise placement of halogen atoms in drug design.

Development of Radiotracers for Non-Invasive Imaging Techniques

The presence of an iodine atom in 2-(3-bromo-4-iodophenyl)acetic acid makes it an attractive precursor for the development of radiotracers for non-invasive imaging techniques such as Positron Emission Tomography (PET). nih.gov

Application in Positron Emission Tomography (PET) Imaging

PET is a powerful molecular imaging technique that allows for the visualization and quantification of biological processes in vivo. nih.gov It relies on the use of radiotracers, which are molecules labeled with a positron-emitting radionuclide. By incorporating a positron-emitting isotope of iodine, such as Iodine-124, into the 2-(3-bromo-4-iodophenyl)acetic acid scaffold, it could be transformed into a PET tracer.

Such a tracer could potentially be used to:

Image the distribution and density of specific receptors or transporters in the brain.

Study disease progression at a molecular level.

Assess the target engagement of therapeutic drugs. nih.gov

Radiolabeling Strategies

The most common strategy for introducing a radioiodine atom into a molecule like 2-(3-bromo-4-iodophenyl)acetic acid is through radioiododestannylation. nih.gov This method involves the synthesis of a trialkyltin precursor, where the iodine atom is replaced by a trialkylstannyl group (e.g., trimethylstannyl or tributylstannyl). This precursor can then be reacted with a source of radioiodine, such as [¹²⁴I]NaI, in the presence of a mild oxidizing agent to yield the desired radiolabeled compound with high specific activity. nih.gov

Precursor for Investigational Therapeutic Agents

The 2-(3-bromo-4-iodophenyl)acetic acid moiety can serve as a key building block in the synthesis of more complex investigational therapeutic agents. The carboxylic acid group can be readily converted into a variety of functional groups, such as amides, esters, and ketones, allowing for the construction of diverse chemical libraries for drug discovery.

For example, the phenylacetic acid core is found in many non-steroidal anti-inflammatory drugs (NSAIDs). By modifying the substituents on the phenyl ring and the acetic acid side chain, it is possible to develop new drug candidates with improved efficacy and safety profiles. The bromo and iodo groups provide sites for further chemical elaboration using cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. nih.gov This versatility allows for the creation of a wide range of derivatives for screening against various biological targets.

Anti-inflammatory Research

The acetic acid moiety is associated with anti-inflammatory properties. For instance, acetic acid itself has been shown to possess antibacterial activity and is used in managing burn wound infections, which are often accompanied by inflammation. nih.govresearchgate.net Furthermore, derivatives such as indole-3-acetic acid (IAA), a metabolite of tryptophan, have demonstrated anti-inflammatory and antioxidant effects in cellular models like RAW264.7 macrophages by suppressing the production of pro-inflammatory cytokines and free radicals. nih.gov Studies on Nipa vinegar, where acetic acid is a major component, have also shown a reduction in inflammatory markers in obese mice. nih.govresearchgate.net

The phenylacetic acid scaffold is a core component of potent non-steroidal anti-inflammatory drugs (NSAIDs). For example, derivatives of ketoprofen (B1673614), which is 2-(3-benzoylphenyl)propanoic acid, have been synthesized and shown to possess significant anti-inflammatory activity, in some cases exceeding that of the parent drug. nih.gov The anti-inflammatory mechanism of such compounds is often attributed to the inhibition of cyclooxygenase (COX) enzymes. nih.gov Given these precedents, 2-(3-bromo-4-iodophenyl)acetic acid is a candidate for investigation as a potential anti-inflammatory agent. The bromo and iodo substituents could enhance its activity or modulate its selectivity towards specific inflammatory targets.

Anti-tumor Research

Various halogenated aromatic compounds have been explored for their potential as anticancer agents. Research has shown that certain bromophenol derivatives can inhibit the viability and induce apoptosis in leukemia K562 cells. nih.gov Similarly, a coumarin (B35378) derivative, 3-bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate, has been found to inhibit cancer cell invasion and significantly reduce tumor growth in in-vivo models of human fibrosarcoma and breast adenocarcinoma. nih.gov This effect was linked to its ability to delay the appearance of tumors and slow their growth. nih.gov

Derivatives of phenylacetic acid have also been a focus of anti-tumor research. For instance, hydroxamic acid and ketoximic acid derivatives of ketoprofen have shown moderate anticancer activity against a panel of human tumor cell lines. nih.gov The gut microbiota metabolite indole-3-acetic acid (3-IAA) has been identified as a predictor of chemotherapy response in pancreatic adenocarcinoma, enhancing the efficacy of treatment by inducing reactive oxygen species (ROS) and subsequent tumor cell death. nih.gov Another study on a quinazoline (B50416) derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, identified it as a potent lead compound with apoptosis-inducing properties in cancer cell lines. researchgate.net These findings suggest that the 2-(3-bromo-4-iodophenyl)acetic acid scaffold is a promising starting point for the design of novel anti-tumor agents.

Antimicrobial and Anti-tubercular Activity Investigations

Acetic acid has well-documented antibacterial properties against a range of pathogens, including those that form biofilms and are relevant in clinical settings such as burn units. nih.govresearchgate.net It has been shown to be effective against planktonic growth and in the eradication of mature biofilms of common wound-infecting bacteria at low concentrations. nih.gov The broader phenylacetic acid (PAA) structure serves as a precursor in the synthesis of important β-lactam antibiotics like penicillin and cephalosporins. jspae.comresearchgate.net

In the context of anti-tubercular research, while direct studies on 2-(3-bromo-4-iodophenyl)acetic acid are lacking, related areas of research provide a basis for its investigation. For example, acetic acid has been utilized in a novel method for the molecular enumeration of Mycobacterium tuberculosis from sputum, as it is bactericidal while preserving mycobacterial RNA. nih.gov Furthermore, natural products containing other structural motifs, such as ursolic acid isolated from Vitex negundo, have demonstrated notable antitubercular activity against Mycobacterium tuberculosis H37RV. nih.gov The unique halogenation pattern of 2-(3-bromo-4-iodophenyl)acetic acid could confer specific antimicrobial or anti-tubercular properties worthy of exploration.

Enzyme Inhibition Studies

The inhibition of specific enzymes is a key mechanism of action for many therapeutic drugs. Derivatives of phenylacetic acid have been investigated as inhibitors of various enzymes. Computational studies have explored the binding of PAA derivatives to enzymes like Pim kinase and urease, suggesting their potential as inhibitors. jspae.comresearchgate.net In anti-inflammatory research, derivatives of the phenylpropanoic acid drug ketoprofen act as inhibitors of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. nih.gov

Other research has demonstrated that N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives can act as potent inhibitors of alkaline phosphatase. mdpi.com A study on a bromo-substituted coumarin derivative also determined its inhibitory potency against several serine proteases, including α-chymotrypsin and human leucocyte elastase. nih.gov A quinazoline derivative bearing a 3-bromophenyl group was identified as a selective inhibitor of Aurora A kinase, a protein involved in cell cycle regulation and a target in cancer therapy. researchgate.net These examples highlight the potential of the 3-bromo-phenyl motif, present in 2-(3-bromo-4-iodophenyl)acetic acid, to serve as a foundation for designing novel enzyme inhibitors for various therapeutic applications.

Mechanistic Studies of Biological Pathways Affected by the Compound

While the specific biological pathways affected by 2-(3-bromo-4-iodophenyl)acetic acid have not been elucidated, insights can be drawn from studies of structurally related molecules.

For potential anti-inflammatory activity, a likely mechanism would be the inhibition of the cyclooxygenase (COX) pathway, similar to many NSAIDs that contain a carboxylic acid moiety. nih.gov Another possible mechanism, observed with ethanolic extracts of Boesenbergia rotunda, involves the inhibition of Akt activation, leading to a decrease in the nuclear translocation of the inflammatory transcription factor NF-kappaB p65. researchgate.net The anti-inflammatory effects of indole-3-acetic acid have been linked to the induction of heme oxygenase-1 (HO-1) and the neutralization of free radicals. nih.gov

In the context of anti-tumor activity, several mechanisms are plausible. One is the disruption of microtubule polymerization, a mechanism employed by potent anticancer agents like combretastatin (B1194345) A-4, which has been mimicked by some β-lactam analogues. mdpi.com Another common mechanism is the induction of apoptosis (programmed cell death). nih.govmdpi.com This can be triggered by the generation of reactive oxygen species (ROS), as seen with indole-3-acetic acid in pancreatic cancer models, or through the modulation of apoptotic proteins, such as the downregulation of anti-apoptotic Bcl2 and survivin and the upregulation of pro-apoptotic Bax. nih.govmdpi.com Furthermore, inhibition of key signaling proteins like Aurora A kinase by related quinazoline derivatives can arrest the cell cycle and induce apoptosis. researchgate.net

Computational Approaches in Drug Design and Discovery

Computational methods, particularly molecular docking, are invaluable tools in modern drug discovery for predicting the interaction between small molecules and biological targets. jspae.comresearchgate.net These techniques can provide insights into binding modes, affinity, and specificity, thereby guiding the synthesis and optimization of new drug candidates. jspae.comresearchgate.net

For phenylacetic acid (PAA) and its derivatives, molecular docking studies have been conducted to elucidate their binding modes with targets such as DNA, Pim kinase, and urease enzymes. jspae.comresearchgate.net These studies revealed that PAA derivatives can intercalate with DNA, primarily through polar interactions, potentially disrupting replication and transcription processes. researchgate.net The docking scores, which estimate the binding affinity, vary depending on the nature and position of the substituents on the phenyl ring. For example, electron-withdrawing groups like nitro groups can influence the interaction potential with DNA. jspae.com

Table 1: Molecular Docking Scores of Various Phenylacetic Acid (PAA) Derivatives Against Biological Targets. This data illustrates how substitutions on the phenylacetic acid ring influence binding affinity to different biological macromolecules. Data sourced from computational studies. jspae.comresearchgate.net

In the case of 2-(3-bromo-4-iodophenyl)acetic acid, computational docking could be employed to predict its binding affinity to a range of therapeutic targets, including COX enzymes, various kinases, and microbial enzymes. Such studies would help prioritize experimental testing and provide a structural basis for its observed biological activities. The presence of both bromine and iodine atoms offers unique opportunities for halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

Table of Compounds Mentioned

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for regioselective halogenation in 2-(3-Bromo-4-iodophenyl)acetic acid?

- Methodology : The compound is synthesized via regioselective halogenation of phenylacetic acid derivatives. For bromination, bromine in acetic acid is used under controlled conditions (30–60 min at room temperature) . For iodination, analogous methods may involve iodine monochloride (ICl) or other iodinating agents, though specific protocols for the iodo derivative require optimization to prevent over-halogenation.

- Key Considerations : Reaction stoichiometry, solvent choice (e.g., acetic acid for bromination), and purification via recrystallization to achieve >95% purity .

Q. How is 2-(3-Bromo-4-iodophenyl)acetic acid characterized structurally?

- Techniques : Single-crystal X-ray diffraction (XRD) reveals monoclinic symmetry (space group P2₁/c) with lattice parameters a = 12.5022 Å, b = 8.2690 Å, c = 9.0199 Å, and β = 93.573° . NMR (¹H/¹³C) confirms substituent positions: methoxy/iodo groups at C3/C4 and acetic acid at C2.

- Critical Data : Dihedral angles between substituents (e.g., 78.15° tilt for the acetic acid group relative to the phenyl ring) .

Q. What are the key hydrogen-bonding motifs in its crystal lattice?

- Observation : Centrosymmetric dimers form via O–H···O hydrogen bonds (R₂²(8) motif), with bond lengths of 1.76–1.82 Å .

- Implications : These motifs influence solubility and stability, requiring anhydrous storage to prevent lattice disruption.

Advanced Research Questions

Q. How do electronic effects of bromine and iodine substituents influence the phenyl ring’s geometry?

- Analysis : XRD data show C–C–C angles at substituent positions: Br (121.5°), I (similar or larger due to higher electronegativity), and methoxy (118.2°). Electron-withdrawing halogens increase bond angles, while electron-donating groups (e.g., methoxy) reduce them .

- Contradictions : While bromine’s effect is well-documented, iodine’s larger atomic radius may introduce steric effects conflicting with purely electronic predictions.

Q. What role does this compound play in synthesizing natural products like Combretastatin A-4?

- Application : Acts as a precursor in Perkin condensation/decarboxylation sequences. For example, coupling with trimethoxybenzaldehyde yields Combretastatin intermediates .

- Experimental Design : Optimize reaction conditions (e.g., temperature, catalysts) to suppress side reactions like over-halogenation or esterification.

Q. How can crystallographic data resolve ambiguities in substituent positioning?

- Method : Compare experimental XRD torsion angles (e.g., C7–O1–C1–C6 = 1.2° for methoxy coplanarity) with computational models (DFT or MD simulations) .

- Data Interpretation : Discrepancies >2° suggest experimental artifacts (e.g., crystal packing forces) or computational parameter errors.

Experimental Design & Troubleshooting

Q. What purification strategies ensure high yields of 2-(3-Bromo-4-iodophenyl)acetic acid?

- Protocol : Use gradient recrystallization (ethanol/water mixtures) to isolate pure crystals. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

- Common Issues : Co-crystallization with unreacted starting material—address via fractional distillation or column chromatography.

Q. How to mitigate halogen displacement during synthetic steps?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.